molecular formula C20H15ClF4N4O B15142703 (R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone

Cat. No.: B15142703
M. Wt: 438.8 g/mol
InChI Key: PLIXFSPGDVKMDM-LLVKDONJSA-N
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Description

JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a type of purinergic receptor involved in various physiological and pathological processes. This compound has shown significant potential in scientific research due to its high oral bioavailability and low-moderate clearance in preclinical species .

Preparation Methods

The synthesis of JNJ-54166060 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of ®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone. This process involves various reaction conditions, including the use of specific reagents and catalysts to achieve the desired product with high purity .

Chemical Reactions Analysis

JNJ-54166060 undergoes several types of chemical reactions, including:

Scientific Research Applications

JNJ-54166060 has a wide range of scientific research applications:

Mechanism of Action

JNJ-54166060 exerts its effects by selectively antagonizing the P2X7 receptor. This receptor is a ligand-gated ion channel that plays a crucial role in the release of pro-inflammatory cytokines and the regulation of cell death. By inhibiting the P2X7 receptor, JNJ-54166060 can modulate these processes, providing potential therapeutic benefits .

Comparison with Similar Compounds

JNJ-54166060 is unique due to its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:

Properties

Molecular Formula

C20H15ClF4N4O

Molecular Weight

438.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone

InChI

InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1

InChI Key

PLIXFSPGDVKMDM-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F

Origin of Product

United States

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